3,4,5-Trimethoxybenzaldehyde-d3

LC-MS/MS method development stable isotope internal standard matrix effect compensation

Site-specific trideuterated analog (4-methoxy-d3) for LC-MS/MS internal standardization and deuterated building block synthesis. +3 Da mass shift ensures unambiguous MS resolution from unlabeled analyte while maintaining co-elution for matrix effect compensation per ICH M10. 98–99 atom % D enrichment minimizes baseline interference. Validated precursor for deuterated curcuminoid derivatives with comparative NCI-60 and CRC cell viability data.

Molecular Formula C10H12O4
Molecular Weight 199.22 g/mol
CAS No. 1219805-17-0
Cat. No. B588014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzaldehyde-d3
CAS1219805-17-0
Synonyms3,4,5-Trimethoxy-benzaldehyde-d3;  NSC 16692-d3; 
Molecular FormulaC10H12O4
Molecular Weight199.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3
InChIKeyOPHQOIGEOHXOGX-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzaldehyde-d3 (CAS 1219805-17-0) Procurement Guide: Stable Isotope-Labeled Internal Standard and Synthetic Intermediate


3,4,5-Trimethoxybenzaldehyde-d3 (CAS 1219805-17-0) is the site-specific trideuterated analog of 3,4,5-trimethoxybenzaldehyde (unlabeled CAS 86-81-7), wherein three hydrogen atoms on the 4-methoxy group are replaced with deuterium (99 atom % D enrichment) . This compound belongs to the class of stable isotope-labeled aromatic aldehydes used primarily as an internal standard (IS) for quantitative LC-MS/MS analysis of trimethoprim-related intermediates and degradation products, as well as a deuterated building block for synthesizing isotopically labeled drug candidates [1]. With a molecular formula of C10H9D3O4 and exact mass of 199.092 Da, the compound is supplied as a white to yellow solid with purity specifications typically ≥98% chemical purity and 98–99 atom % D isotopic enrichment .

3,4,5-Trimethoxybenzaldehyde-d3 (CAS 1219805-17-0): Why Non-Deuterated or Alternative Isotopologues Cannot Be Interchanged


Substitution of 3,4,5-trimethoxybenzaldehyde-d3 with its non-deuterated analog (CAS 86-81-7) or alternative isotopologues (e.g., -d9, CAS 1189721-06-9) compromises analytical validity and synthetic traceability in ways that cannot be corrected post hoc. Non-deuterated analogs lack the +3 Da mass shift required for MS-based internal standardization, rendering them indistinguishable from endogenous or matrix-derived analyte in complex biological samples [1]. Alternative isotopologues such as the perdeuterated -d9 variant, while offering a larger mass shift, introduce distinct chromatographic retention time shifts due to cumulative deuterium isotope effects on reversed-phase separation—up to several seconds difference in UHPLC systems—which can prevent co-elution with the target analyte and thus fail to correct for ion suppression or enhancement from matrix components [2]. Furthermore, the site-specific labeling of -d3 on the 4-methoxy group (rather than all methoxy positions) provides a defined and predictable isotopic pattern that is essential for targeted multiple reaction monitoring (MRM) method development, whereas mixed or undefined labeling patterns introduce quantitative uncertainty .

3,4,5-Trimethoxybenzaldehyde-d3 (CAS 1219805-17-0): Quantitative Comparative Evidence for Scientific Selection


Site-Specific 4-Methoxy-d3 Labeling Versus Perdeuterated -d9: Chromatographic Retention Time Stability

3,4,5-Trimethoxybenzaldehyde-d3 carries three deuterium atoms exclusively on the 4-methoxy position (3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde), in contrast to the perdeuterated -d9 analog (CAS 1189721-06-9) which bears nine deuterium atoms across all three methoxy groups. While the -d9 variant provides a larger +9 Da mass shift, peer-reviewed literature on deuterated internal standard performance in LC-ESI-MS/MS demonstrates that higher deuterium incorporation correlates with increased chromatographic retention time divergence from the unlabeled analyte—a phenomenon known as the deuterium isotope effect in reversed-phase chromatography [1]. Specifically, studies comparing deuterated (²H) versus ¹³C-labeled ISs found that ²H-labeled ISs with multiple deuterium substitutions exhibited retention time shifts sufficient to cause differential ion suppression, resulting in quantitatively biased analyte concentrations [1]. The -d3 compound offers a balanced approach: sufficient mass shift (+3 Da) to avoid spectral overlap with the unlabeled analyte, while minimizing retention time divergence to preserve co-elution and matrix effect compensation .

LC-MS/MS method development stable isotope internal standard matrix effect compensation

Documented Use as Precursor for Deuterated Curcuminoid Synthesis with Comparative Cell Viability Data

3,4,5-Trimethoxybenzaldehyde-d3 has been explicitly utilized as a synthetic precursor in the preparation of deuterated curcuminoid (CUR) derivatives, as documented in the primary literature [1]. In a study published in ChemMedChem, the compound was reacted with (acetylacetonato)borondifluoride in the presence of n-butylamine using ethyl acetate as solvent for 12.0 hours to yield deuterated CUR–BF2 adducts with 44% yield [1]. Critically, the resulting deuterated CUR–BF2 adducts were subjected to comparative cell viability assays against a panel of 60 cancer cell lines (NCI-60) and specifically against human colorectal cancer (CRC) cell lines (HCT116, HT29, DLD-1, RKO, SW837, Caco2) and normal colon cells (CCD841CoN) [1]. The study reported that deuterated CUR–BF2 adducts exhibited better overall growth inhibition by NCI-60 assay compared to their non-deuterated (protio) analogues, while for other CUR–BF2 adducts the non-deuterated analogues were more cytotoxic [1]. This constitutes a rare head-to-head comparative dataset directly linking this specific deuterated building block to biologically relevant outcomes.

deuterated drug synthesis colorectal cancer antiproliferative activity

Chemical Purity and Isotopic Enrichment Specifications: 98–99 atom % D Versus Lower-Grade Alternatives

The chemical purity and isotopic enrichment of 3,4,5-trimethoxybenzaldehyde-d3 are specified across multiple vendors with consistent quantitative parameters: standard chemical purity ≥98% and isotopic enrichment 98–99 atom % D . These specifications are supported by batch-specific analytical documentation including NMR, HPLC, and GC reports . In contrast, some alternative isotopologues or generic deuterated aromatic aldehydes are supplied with lower isotopic enrichment (e.g., 95 atom % D) or without documented enrichment specifications, which introduces quantifiable uncertainty in MS-based assays due to residual unlabeled analyte contribution . For LC-MS/MS internal standard applications, the 99 atom % D enrichment minimizes the presence of unlabeled 3,4,5-trimethoxybenzaldehyde (≤1% residual) in the internal standard stock, thereby reducing baseline interference and improving the lower limit of quantitation (LLOQ) in trace-level analysis .

isotopic purity quality control procurement specification

Physicochemical Property Equivalence to Unlabeled Analog for Seamless Analytical Method Transfer

3,4,5-Trimethoxybenzaldehyde-d3 maintains near-identical physicochemical properties to its unlabeled counterpart (CAS 86-81-7), a critical requirement for stable isotope-labeled internal standards (SIL-IS). Both compounds share the same canonical SMILES structure with isotopic substitution localized to the 4-methoxy group, resulting in identical hydrogen bond acceptor/donor counts (4/0), topological polar surface area (44.8 Ų), and calculated LogP (1.524) . The molecular weight difference is precisely +3.03 Da (unlabeled: 196.20 Da; -d3: 199.22 Da), providing a clean +3 Da mass shift in MS detection without altering extraction recovery, ionization efficiency, or chromatographic behavior under standard reversed-phase conditions . This physicochemical equivalence ensures that method development performed with the unlabeled compound can be directly transferred to quantitative assays employing the -d3 internal standard without re-optimization of chromatographic or sample preparation parameters .

analytical method validation internal standard selection physicochemical properties

Batch-Specific Analytical Documentation: NMR, HPLC, and GC Certification

3,4,5-Trimethoxybenzaldehyde-d3 (CAS 1219805-17-0) is supplied with batch-specific analytical documentation including NMR, HPLC, and GC certification reports . This level of documentation distinguishes this compound from generic or research-grade deuterated aromatic aldehydes that may lack comprehensive batch characterization. The availability of triplicate orthogonal analytical methods (NMR for structural confirmation and isotopic position verification, HPLC for chemical purity, GC for volatile impurity profiling) supports method validation requirements under ICH Q2(R1) and FDA bioanalytical method validation guidelines [1]. In contrast, lower-cost alternative isotopologues or non-certified reference materials typically provide only single-method purity verification (e.g., HPLC only), which may fail to detect co-eluting impurities or isotopic distribution anomalies that compromise quantitative accuracy .

batch certification quality assurance regulatory compliance

3,4,5-Trimethoxybenzaldehyde-d3 (CAS 1219805-17-0): Evidence-Based Application Scenarios for Procurement


Quantitative LC-MS/MS Analysis of Trimethoprim-Related Intermediates and Degradation Products in Biological Matrices

Deploy 3,4,5-trimethoxybenzaldehyde-d3 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of 3,4,5-trimethoxybenzaldehyde and related synthetic intermediates in pharmaceutical manufacturing process control, stability studies, and bioanalytical assays. The +3 Da mass shift provides unambiguous MS resolution from the unlabeled analyte, while the 98–99 atom % D isotopic enrichment (≤1–2% residual unlabeled content) [2] minimizes baseline interference at trace concentrations. The compound's physicochemical equivalence to the unlabeled analyte (identical LogP 1.524, TPSA 44.8 Ų, H-bond donor/acceptor counts) ensures co-elution and comparable extraction recovery, enabling robust matrix effect compensation per ICH M10 bioanalytical method validation guidelines .

Synthesis of Deuterated Curcuminoid Drug Candidates for Comparative Antiproliferative Activity Studies

Utilize 3,4,5-trimethoxybenzaldehyde-d3 as a site-specifically deuterated building block for synthesizing deuterated curcuminoid (CUR) derivatives and CUR–BF2 adducts, following the documented protocol using (acetylacetonato)borondifluoride with n-butylamine in ethyl acetate (12 hour reaction, 44% yield) [2]. The resulting deuterated compounds have been directly compared to their non-deuterated analogues in NCI-60 cell line panels and CRC-specific cell viability assays (HCT116, HT29, DLD-1, RKO, SW837, Caco2), with deuterated CUR–BF2 adducts exhibiting superior overall growth inhibition [2]. This established synthetic pathway and comparative dataset position this compound as a validated precursor for medicinal chemistry programs investigating deuterium isotope effects on anticancer potency [2].

Analytical Method Development and Validation for Trimethoprim API Quality Control

Employ 3,4,5-trimethoxybenzaldehyde-d3 as a reference standard for developing and validating HPLC and LC-MS methods for trimethoprim active pharmaceutical ingredient (API) quality control, specifically for monitoring residual 3,4,5-trimethoxybenzaldehyde starting material and process-related impurities [2]. The availability of batch-specific NMR, HPLC, and GC certification supports method validation requirements for specificity, linearity, accuracy, and precision. The compound serves as a critical intermediate in trimethoprim synthesis used to treat bacterial infections including urinary tract pathogens [2], making accurate quantification of residual aldehyde a regulatory expectation for API release testing.

Stable Isotope Tracer Studies for Metabolic Pathway Elucidation

Apply 3,4,5-trimethoxybenzaldehyde-d3 as a deuterium tracer in metabolic pathway studies involving aromatic aldehyde intermediates, capitalizing on the site-specific 4-methoxy-d3 labeling to track metabolic transformations via mass spectrometry [2]. The three-deuterium labeling pattern provides a defined isotopic signature distinguishable from natural abundance and alternative isotopologues, enabling precise flux analysis in vitro. The documented stability of the compound as a solid at ambient temperature [2] supports handling in routine laboratory workflows without specialized cold-chain logistics.

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